molecular formula C17H18N2O2S2 B2725721 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034356-07-3

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2725721
CAS No.: 2034356-07-3
M. Wt: 346.46
InChI Key: YQPHRYZVSDSWAD-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a benzo[b]thiophene moiety and a thiophene ring. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Specific details on industrial methods are less commonly disclosed in public literature due to proprietary reasons.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects. Detailed studies on the exact pathways and molecular interactions are ongoing and contribute to our understanding of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea stands out due to its dual thiophene and benzo[b]thiophene moieties, which confer unique electronic and steric properties

Biological Activity

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene moiety, a hydroxypropyl group, and a thiophen-2-ylmethyl urea structure. The synthesis typically involves multi-step reactions that incorporate various chemical transformations to achieve the desired molecular architecture.

Synthetic Route Overview:

  • Formation of Benzo[b]thiophene Moiety: Achieved through cyclization reactions involving thiophenes and benzene derivatives.
  • Introduction of Hydroxypropyl Group: Utilizes an epoxide ring-opening reaction facilitated by bases such as sodium hydroxide.
  • Formation of Urea Linkage: Conducted through the reaction of isocyanates with amines.

Biological Activity

Research indicates that derivatives of urea, particularly those containing thiophene and benzo[b]thiophene groups, exhibit a range of biological activities including anticancer, antibacterial, and antifungal properties.

Anticancer Activity

A study highlighted the anticancer potential of similar compounds, demonstrating significant activity against various cancer cell lines. For instance, derivatives with thiophene groups showed IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2310.004
Compound BNUGC-30.006
Compound CSK-Hep-10.005

Antibacterial and Antifungal Activity

The compound's structural components suggest potential antibacterial and antifungal activities. Studies on related urea derivatives have shown effectiveness against various pathogens with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

The biological activity of this compound is believed to involve interaction with specific molecular targets such as receptors or enzymes. The presence of the hydroxypropyl group may enhance solubility and bioavailability, while the thiophene moieties contribute to receptor binding affinity.

Case Studies

  • In Vivo Studies: Animal models have shown that compounds with similar structures can reduce tumor growth significantly when administered at therapeutic doses.
  • In Vitro Studies: Cell proliferation assays have demonstrated that these compounds can induce apoptosis in cancer cells through pathways involving caspase activation.

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-17(21,15-9-12-5-2-3-7-14(12)23-15)11-19-16(20)18-10-13-6-4-8-22-13/h2-9,21H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPHRYZVSDSWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CS1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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